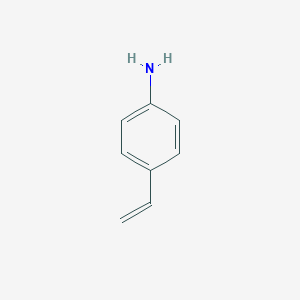

4-Vinylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSXSAXOLABXMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25086-42-4 | |

| Record name | Poly(4-aminostyrene) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID4061751 | |

| Record name | 4-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1520-21-4, 25086-42-4 | |

| Record name | 4-Aminostyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminostyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aniline, polymers | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168484 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Vinylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-vinylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOSTYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Vinylaniline: Structure, Properties, and Applications

Introduction

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional organic compound of significant interest in the fields of polymer chemistry, materials science, and drug development.[1] Its unique structure, featuring a reactive vinyl group and a nucleophilic aniline moiety, allows it to serve as a versatile monomer and a building block for a wide array of functional materials.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of this compound, with a particular focus on its relevance to researchers and professionals in drug development.

Chemical Structure and Properties

This compound is an aromatic amine with a vinyl substituent at the para position of the benzene ring. The presence of the electron-donating amino group activates the aromatic ring, while the vinyl group provides a site for polymerization.[2]

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 4-ethenylaniline | [3] |

| Synonyms | 4-Aminostyrene, p-vinylaniline | [3][4] |

| CAS Number | 1520-21-4 | [3] |

| Molecular Formula | C₈H₉N | [4] |

| Molecular Weight | 119.16 g/mol | [3] |

| Appearance | Yellow to red liquid or low melting solid | [5] |

| Melting Point | 21-24 °C | [6] |

| Boiling Point | 213-214 °C | |

| Density | 1.017 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.626 | |

| Solubility | Soluble in benzene, acetone, and methanol | [5] |

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Reference(s) |

| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 – 7.19 (m, 2H), 6.67 – 6.60 (m, 3H), 5.56 (d, J = 17.7 Hz, 1H), 5.05 (d, J = 10.9 Hz, 1H), 3.69 (s, 2H) | [7] |

| ¹³C NMR (101 MHz, CDCl₃) | δ 146.14, 136.48, 128.28, 127.30, 114.95, 109.96 | [7] |

| Infrared (IR) | Spectrum available in NIST WebBook | [4][8] |

| Mass Spectrometry (MS) | Spectrum available in NIST WebBook | [4] |

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been established, each with its own advantages and limitations. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Method 1: Chemoselective Reduction of 4-Nitrostyrene

This is a common and efficient method that involves the selective reduction of the nitro group in 4-nitrostyrene to an amine, while preserving the vinyl group.[2] Various catalytic systems can be employed for this transformation.[9]

Experimental Protocol:

-

Catalyst Preparation (Example: CD/Cu/Cu₃P): A copper-based nanocatalyst can be prepared as described in the literature for the photocatalytic hydrogenation of 4-nitrostyrene.[9]

-

Reaction Setup: In a suitable reaction vessel, dissolve 4-nitrostyrene (1 equivalent) in an appropriate solvent.

-

Addition of Catalyst and Hydrogen Source: Add the prepared catalyst and a hydrogen source, such as ammonia borane.[9]

-

Reaction Conditions: The reaction is typically carried out at ambient temperature under solar or visible light irradiation.[9]

-

Monitoring and Work-up: Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Workflow for the synthesis of this compound via reduction of 4-nitrostyrene.

Method 2: Palladium-Catalyzed Heck Coupling

The Heck reaction provides a powerful method for carbon-carbon bond formation and can be used to synthesize this compound from 4-iodoaniline and ethylene gas.[2]

Experimental Protocol:

-

Reagents and Catalyst: To a pressure-rated reaction vessel, add 4-iodoaniline (1 equivalent), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], a suitable base (e.g., triethylamine), and a solvent like dimethylformamide (DMF).[2][10]

-

Reaction Setup: Seal the vessel and purge with an inert gas, such as argon or nitrogen.

-

Introduction of Ethylene: Pressurize the vessel with ethylene gas (typically 1-2 atm).[2]

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and maintain with stirring for 12-24 hours.[2]

-

Monitoring and Work-up: After cooling to room temperature, vent the excess ethylene. Filter the reaction mixture to remove the catalyst. The filtrate is then subjected to an aqueous work-up.

-

Purification: The crude product is extracted with an organic solvent, dried, and concentrated. Purification is achieved through column chromatography or distillation under reduced pressure.

Caption: Workflow for the synthesis of this compound via Heck coupling.

Applications in Drug Development and Materials Science

The dual functionality of this compound makes it a valuable monomer for the synthesis of functional polymers with applications in the biomedical field.

-

Conductive Polymers for Biosensors: this compound can be polymerized to form poly(this compound) (PVAN). This polymer can be used to create electrically conductive materials, for instance, by forming a bilayer with polyaniline (PANI). Such materials are being investigated for use in flexible electrochemical biosensors, including those for nerve regenerative medicine.[11]

-

Drug Delivery Systems: The aniline group in the polymer backbone can be functionalized, allowing for the attachment of drugs or targeting moieties. The polymer can be designed to be stimuli-responsive, releasing its payload in response to changes in the local environment, such as pH.[2]

-

Biocompatible Hydrogels: As a precursor, this compound can be used to prepare conductive and biocompatible hydrogels which have shown potential in wound healing applications.

Caption: Polymerization of this compound and its biomedical applications.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. It is also suspected of causing genetic defects and may cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound is a key chemical intermediate with a unique combination of reactive functional groups. Its synthesis can be achieved through various established methods, and its primary utility lies in its role as a monomer for the creation of advanced functional polymers. For professionals in drug development and materials science, polymers derived from this compound offer exciting opportunities for the creation of novel biosensors, targeted drug delivery systems, and biocompatible materials for tissue engineering and wound healing applications. As research in these areas continues to advance, the importance of this compound as a versatile building block is likely to grow.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. This compound | High Purity Reagent | RUO [benchchem.com]

- 3. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminostyrene [webbook.nist.gov]

- 5. 4-Vinylanilin | 1520-21-4 [chemicalbook.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. rsc.org [rsc.org]

- 8. 4-Aminostyrene [webbook.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]

- 11. Poly(this compound)/Polyaniline Bilayer-Functionalized Bacterial Cellulose for Flexible Electrochemical Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Vinylaniline from 4-Nitrostyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The selective synthesis of 4-vinylaniline (also known as 4-aminostyrene) from 4-nitrostyrene is a critical transformation in organic chemistry, providing a valuable monomer for the production of functional polymers and a key building block for pharmaceuticals and other advanced materials. The primary challenge lies in the chemoselective reduction of the nitro group to an amine while preserving the reactive vinyl group. This technical guide provides an in-depth overview of various methodologies to achieve this selective reduction, complete with detailed experimental protocols, a comparative data summary, and a visual representation of the synthetic pathway.

Introduction

This compound is a bifunctional molecule containing both a polymerizable vinyl group and a versatile amino group. This unique structure makes it an important precursor in materials science for the synthesis of conductive polymers, resins, and coatings. In the pharmaceutical industry, the aniline moiety serves as a scaffold for the development of various bioactive compounds. The selective synthesis from its nitro precursor, 4-nitrostyrene, is a preferred route; however, the potential for simultaneous reduction of the vinyl group necessitates carefully controlled reaction conditions and catalyst selection. This guide explores several effective methods for this transformation.

Reaction Pathway

The core chemical transformation is the reduction of the nitro group (-NO₂) of 4-nitrostyrene to an amino group (-NH₂), yielding this compound.

Caption: Chemical transformation from 4-nitrostyrene to this compound.

Methodologies and Experimental Protocols

Several catalytic systems and reducing agents have been developed for the selective reduction of 4-nitrostyrene. Key to success is the choice of catalyst that favors the reduction of the nitro group over the hydrogenation of the vinyl double bond.

Catalytic Hydrogenation

Catalytic hydrogenation is a widely used and efficient method. The choice of catalyst and support is crucial for achieving high selectivity.

A Ni₃Sn₂ alloy catalyst has demonstrated high efficiency and selectivity for this reaction.[1]

Experimental Protocol:

-

A stainless-steel autoclave is charged with 4-nitrostyrene, the Ni₃Sn₂/TiO₂ catalyst, and a suitable solvent such as ethanol.

-

The autoclave is sealed and purged several times with hydrogen gas.

-

The reactor is pressurized with hydrogen to 3.0 MPa and heated to 423 K.[1]

-

The reaction mixture is stirred vigorously for the specified duration (e.g., up to 11 hours for full conversion with bulk Ni₃Sn₂).[1]

-

After cooling to room temperature, the pressure is carefully released.

-

The catalyst is removed by filtration.

-

The solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield pure this compound.

A copper-based nanocatalyst (CD/Cu/Cu₃P) can be used for the solar-accelerated chemoselective hydrogenation of 4-nitrostyrene using ammonia borane as a hydrogen source.[2][3]

Experimental Protocol:

-

In a quartz reactor, the CD/Cu/Cu₃P nanocatalyst is dispersed in an aqueous solution of 4-nitrostyrene.[3]

-

Ammonia borane is added to the mixture.

-

The reactor is placed under visible light irradiation (e.g., one sun irradiation) at room temperature and stirred.[3]

-

The reaction progress is monitored by UV-Vis spectrophotometry or TLC.

-

Upon completion, the catalyst is separated by centrifugation.

-

The aqueous solution is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield this compound.

Electrocatalytic Hydrogenation

Electrocatalytic methods offer an alternative approach, often with high selectivity.

Mo₂C@MoS₂ heteronanorods have been shown to be effective for the electrocatalytic hydrogenation of 4-nitrostyrene.[2]

Experimental Protocol: A detailed experimental protocol for this specific method requires access to specialized electrochemical equipment.

-

The Mo₂C@MoS₂ catalyst is deposited onto a suitable electrode (e.g., carbon paper).

-

The electrochemical cell is set up with the catalyst-coated electrode as the working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl) in an appropriate electrolyte solution containing 4-nitrostyrene.

-

A specific potential is applied to the working electrode to initiate the reduction.

-

The reaction is monitored by analyzing aliquots of the electrolyte.

-

After the reaction, the product is extracted from the electrolyte and purified.

Chemical Reduction

Classical chemical reduction methods using stoichiometric reducing agents are also applicable.

A combination of sodium borohydride and a catalytic amount of copper(II) chloride can reduce both the nitro group and the double bond of nitrostyrenes to yield phenethylamines.[4][5] However, by carefully controlling the reaction conditions, it is possible to achieve selective reduction of the nitro group. For selective nitro reduction without affecting other functional groups, a NaBH₄-FeCl₂ system has also been reported.

Experimental Protocol (for Phenethylamine Synthesis):

-

4-Nitrostyrene is added in portions to a stirred suspension of sodium borohydride in a mixture of isopropanol and water.[4][5]

-

The reaction mixture is heated to reflux (around 80°C) for a short period (e.g., 30 minutes).[4][5]

-

After cooling, a sodium hydroxide solution is added.

-

The product is extracted with isopropanol, and the combined organic extracts are dried and filtered.[5]

-

The solvent is evaporated, and the product can be further purified, for instance, by precipitation as a hydrochloride salt.[5]

Data Summary

The following table summarizes the performance of various methods for the synthesis of this compound from 4-nitrostyrene.

| Catalyst/Reagent | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity to this compound (%) | Reference |

| Ni₃Sn₂ (bulk) | H₂ (3.0 MPa) | Ethanol | 150 | 11 | 100 | 87 | [1] |

| Ni₃Sn₂/TiO₂ | H₂ (3.0 MPa) | Ethanol | 150 | - | 100 | 100 | [1] |

| CD/Cu/Cu₃P | Ammonia Borane | Water | Room Temp | < 0.5 | >99 | 100 | [3][6] |

| CDs@CuNPs | Ammonia Borane | Water | 25 | - | 100 | >99 | [7][8] |

| Ni@C | H₂ | Toluene | - | - | - | 99 | [9] |

| Pd@NC-2 | H₂ | Cyclohexane | - | - | - | - | [9] |

| Mo₂C@MoS₂ | Electrocatalytic | - | - | - | - | High | [2] |

| Fe in HCl | - | - | - | - | - | - | [10] |

| SnCl₂·2H₂O | - | Ethanol | Reflux | - | - | 85-95 | [11] |

Experimental Workflow

The general workflow for the synthesis and purification of this compound is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 4-nitrostyrene can be achieved with high selectivity and yield through various methods. The choice of methodology depends on the available equipment, desired scale, and cost considerations. Catalytic hydrogenation using bimetallic or supported catalysts offers excellent performance, while photocatalytic and electrocatalytic methods represent greener alternatives. Careful selection of the catalyst and optimization of reaction conditions are paramount to prevent the undesired reduction of the vinyl group. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field to select and implement the most suitable synthetic strategy for their specific needs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. This compound | High Purity Reagent | RUO [benchchem.com]

- 3. Solar-accelerated chemoselective hydrogenation of 4-nitrostyrene to this compound with carbon dot-induced Cu over Cu3P in the absence of any sacrificial reagent - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 4. Sciencemadness Discussion Board - Nitrostyrene reduction using NaBH4/CuCl2 - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Boosting chemoselective reduction of 4-nitrostyrene via photoinduced energetic electrons from in situ formed Cu nanoparticles on carbon dots - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. rsc.org [rsc.org]

- 9. chemrxiv.org [chemrxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

4-vinylaniline CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-vinylaniline, a versatile bifunctional organic compound. It serves as a crucial building block in polymer chemistry and materials science. This document outlines its fundamental properties, detailed experimental protocols for its synthesis and polymerization, and a visualization of a key experimental workflow.

Core Properties of this compound

This compound, also known as 4-aminostyrene, is characterized by the presence of both a reactive vinyl group and an amino group attached to a benzene ring. This unique structure allows it to participate in a variety of chemical reactions, making it a valuable monomer in the synthesis of functional polymers.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| CAS Number | 1520-21-4 | [1][2][3] |

| Molecular Weight | 119.16 g/mol | [1][2][3][4] |

| Molecular Formula | C₈H₉N | [1][2] |

| Density | 1.017 g/mL at 25 °C | [1] |

| Boiling Point | 213-214 °C | [1] |

| Melting Point | 23 °C | [1] |

| Refractive Index | n20/D 1.626 | [1] |

Experimental Protocols

This section details methodologies for the synthesis of this compound and its subsequent polymerization, providing a foundation for laboratory application.

Synthesis of this compound via Dehydration

A common laboratory-scale synthesis of this compound involves the dehydration of p-aminophenylethanol.[3]

Materials:

-

p-Aminophenylethanol

-

Potassium hydroxide (KOH)

-

Ether

-

Dry ice-acetone bath

-

Nitrogen gas supply

Procedure:

-

Combine 9.2 g of p-aminophenylethanol with 8.8 g of potassium hydroxide in a flask suitable for heating under reduced pressure.

-

Heat the mixture using a Bunsen burner flame under a nitrogen atmosphere at approximately 6 mm pressure.

-

Collect the product by cooling the receiving flask with a dry ice-acetone bath.

-

Extract the collected distillate with ether.

-

Dry the ether extract over potassium hydroxide and then filter.

-

Evaporate the ether to yield this compound. The product can be characterized by IR and NMR spectroscopy.

Free-Radical Polymerization of this compound

This compound can be polymerized through various methods, including radical, cationic, and oxidative polymerization, to form poly(this compound) (P4VA).[4] The following is a representative protocol for free-radical polymerization, adapted from general methods for styrenic monomers.

Materials:

-

This compound (monomer), purified

-

Azobisisobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (for precipitation)

-

Schlenk flask and line for inert atmosphere operations

Procedure:

-

In a dried Schlenk flask under an inert nitrogen or argon atmosphere, dissolve a known quantity of this compound in anhydrous toluene.

-

In a separate vial, dissolve the AIBN initiator in a small amount of toluene (a typical molar ratio of monomer to initiator is 100:1).

-

Add the initiator solution to the monomer solution in the Schlenk flask.

-

Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

-

After the reaction period, cool the mixture to room temperature. The solution will likely be viscous.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker containing vigorously stirring methanol.

-

Filter the precipitated white polymer using suction filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator.

-

Dry the polymer in a vacuum oven at 50°C until a constant weight is achieved.

-

Characterize the resulting poly(this compound) using techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and NMR for structural confirmation.

Visualized Experimental Workflow

The following diagram illustrates the key stages in the free-radical polymerization of this compound, from reaction setup to polymer recovery.

Caption: Workflow for the free-radical polymerization of this compound.

References

Spectroscopic Analysis of 4-Vinylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of 4-vinylaniline, a versatile monomer used in the synthesis of various polymers and functional materials. The following sections detail the characteristic spectral data obtained from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, along with detailed experimental protocols for acquiring these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) exhibits distinct signals corresponding to the aromatic, vinylic, and amine protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (2H) | 7.28 – 7.19 | multiplet | - |

| Aromatic (2H) | 6.67 – 6.60 | multiplet | - |

| Vinylic (-CH=) | 6.67 – 6.60 | multiplet | - |

| Vinylic (=CH₂) | 5.56 | doublet | 17.7 |

| Vinylic (=CH₂) | 5.05 | doublet | 10.9 |

| Amine (-NH₂) | 3.69 | singlet | - |

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of this compound in CDCl₃ provides insights into the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic (C-NH₂) | 146.14 |

| Vinylic (-CH=) | 136.48 |

| Aromatic (CH) | 128.28 |

| Aromatic (C-CH=) | 127.30 |

| Aromatic (CH) | 114.95 |

| Vinylic (=CH₂) | 109.96 |

Experimental Protocol for NMR Analysis

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumental Parameters (¹H NMR):

-

Spectrometer: 400 MHz NMR Spectrometer

-

Pulse Program: Standard single pulse (zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Acquisition Time: 3.4 s

Instrumental Parameters (¹³C NMR):

-

Spectrometer: 101 MHz NMR Spectrometer

-

Pulse Program: Proton-decoupled single pulse (zgpg30)

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 240 ppm

NMR Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in this compound by measuring the absorption of infrared radiation. The spectrum is typically recorded as a neat liquid.

FTIR Spectral Data

The following table summarizes the characteristic absorption bands observed in the FTIR spectrum of this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3350 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3080 - 3010 | C-H Stretching | Aromatic & Vinylic |

| 1630 - 1610 | C=C Stretching | Vinylic |

| 1620 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1600 - 1450 | C=C Stretching | Aromatic Ring |

| 990 and 910 | =C-H Bending (Out-of-plane) | Monosubstituted Alkene |

| 830 | C-H Bending (Out-of-plane) | p-Disubstituted Benzene |

Experimental Protocol for FTIR Analysis (Neat Liquid)

Sample Preparation:

-

Ensure the diamond crystal of the Attenuated Total Reflectance (ATR) accessory is clean by wiping it with a soft cloth soaked in isopropanol.

-

Acquire a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of neat this compound directly onto the center of the ATR crystal.

Instrumental Parameters:

-

Spectrometer: FTIR Spectrometer with a Diamond ATR accessory

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

FTIR Experimental Workflow

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within this compound, particularly those associated with its conjugated π-system.

UV-Vis Spectral Data

| Parameter | Expected Value (in Ethanol) |

| λmax | ~290 - 310 nm |

| Molar Absorptivity (ε) | Data not available |

Experimental Protocol for UV-Vis Analysis

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as ethanol.

-

From the stock solution, prepare a series of dilutions to find a concentration that gives a maximum absorbance reading between 0.5 and 1.5. A typical starting concentration for analysis is in the range of 1-10 µg/mL.

Instrumental Parameters:

-

Spectrophotometer: Dual-beam UV-Vis Spectrophotometer

-

Wavelength Range: 200 - 400 nm

-

Blank: The solvent used for sample preparation (e.g., ethanol).

-

Cuvette: 1 cm path length quartz cuvette.

UV-Vis Experimental Workflow

An In-depth Technical Guide to the Solubility and Stability of 4-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-vinylaniline (also known as 4-aminostyrene), a versatile bifunctional molecule with applications in polymer chemistry, materials science, and drug development. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing detailed experimental protocols to enable researchers to determine these crucial parameters.

Solubility of this compound

Qualitative Solubility Data

As a substituted aniline, this compound's solubility is governed by the interplay between its polar amino group and its nonpolar vinyl and phenyl groups. This dual nature results in solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Qualitative Solubility |

| Benzene | Soluble[1][2] |

| Acetone | Soluble[1][2] |

| Methanol | Soluble[1][2] |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is required. The following protocol, adapted from general methods for determining the solubility of organic compounds, can be employed.

Objective: To determine the quantitative solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvents (e.g., methanol, acetone, benzene, water)

-

Thermostatically controlled shaker or magnetic stirrer

-

Analytical balance

-

Vials with sealed caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid or liquid indicates a saturated solution.

-

Equilibrate the vials at a constant temperature (e.g., 25°C) using a thermostatic shaker for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a filter to remove any particulate matter.

-

Quantitatively dilute the collected sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of this compound. A pre-established calibration curve is essential for accurate quantification.

-

-

Calculation:

-

Calculate the solubility using the following formula, accounting for the dilution factor:

Solubility ( g/100 mL) = (Concentration from analysis (g/mL) × Dilution Factor) × 100

-

Workflow for Solubility Determination

Caption: Workflow for determining the quantitative solubility of this compound.

Stability of this compound

The stability of this compound is a critical consideration due to its reactive vinyl and amino groups. The primary stability concern is its propensity to polymerize, which can be initiated by heat, light, or air. It is also incompatible with strong oxidizing agents.[1][2]

Factors Affecting Stability and Recommended Storage

Several factors can influence the stability of this compound, necessitating specific storage and handling procedures.

Table 2: Factors Affecting Stability and Recommended Handling

| Factor | Effect on Stability | Recommended Handling/Storage |

| Polymerization | The vinyl group can undergo spontaneous polymerization. | Store with a polymerization inhibitor (e.g., 0.1% sodium hydroxide or hydroquinone).[1][2] |

| Temperature | Elevated temperatures accelerate polymerization and degradation. | Store at refrigerated temperatures (2-8°C) or frozen (-20°C).[3] |

| Light | Can initiate photopolymerization or degradation. | Store in a light-resistant, sealed container.[3] |

| Air (Oxygen) | Oxygen can promote oxidative degradation and polymerization. | Store under an inert atmosphere (e.g., nitrogen or argon). |

| Oxidizing Agents | Incompatible, can lead to vigorous reactions and degradation. | Avoid contact with strong oxidizing agents.[1][2] |

| pH | The amino group's basicity suggests pH can influence stability, particularly in aqueous solutions. | Assess stability across a relevant pH range for aqueous applications. |

Experimental Protocol for Stability Assessment

A comprehensive stability study for this compound should evaluate its degradation under various stress conditions. A stability-indicating analytical method, typically HPLC, is crucial for separating and quantifying the parent compound from its degradants.

Objective: To assess the stability of this compound under various conditions and identify degradation products.

Materials:

-

This compound (with and without inhibitor)

-

Forced degradation equipment (e.g., oven, photostability chamber)

-

pH buffers

-

HPLC system with a photodiode array (PDA) detector or mass spectrometer (MS)

-

Validated stability-indicating HPLC method

Procedure:

-

Forced Degradation Studies:

-

Thermal Stress: Expose solutions of this compound to elevated temperatures (e.g., 40°C, 60°C) for a defined period.

-

Photostability: Expose solutions to controlled light conditions as per ICH Q1B guidelines.

-

Oxidative Stress: Treat solutions with an oxidizing agent (e.g., hydrogen peroxide).

-

Acid/Base Hydrolysis: Expose solutions to acidic and basic conditions at various pH levels.

-

-

Sample Analysis:

-

At specified time points, withdraw samples from the stress conditions.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the remaining concentration of this compound and to detect the formation of any degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound versus time for each condition.

-

Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constants.

-

Where applicable, use the Arrhenius equation to estimate the shelf-life at recommended storage conditions based on accelerated stability data.

-

Workflow for Stability Assessment

References

An In-depth Technical Guide to 4-Vinylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-vinylaniline, a versatile bifunctional monomer with significant applications in materials science and polymer chemistry. This document details its chemical identity, physicochemical properties, key experimental protocols for its synthesis and polymerization, and illustrates relevant experimental workflows.

Chemical Identity: IUPAC Name and Synonyms

The compound with the common name this compound is systematically named under IUPAC nomenclature as 4-ethenylaniline .[1][2] It is a molecule that incorporates both a vinyl group and an amino group attached to a benzene ring, making it a valuable building block for a variety of functional polymers.

Due to its dual functionality, this compound is known by several synonyms in the scientific literature and commercial catalogues. These include:

-

Styrene-4-amine[8]

Physicochemical Properties

This compound is a liquid or low melting solid at room temperature, with a color that can range from yellow to red.[9] Its key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₉N | [6][9] |

| Molecular Weight | 119.16 g/mol | [4][9] |

| Melting Point | 23-24 °C | [2][9] |

| Boiling Point | 213-214 °C (at 760 mmHg) 98-100 °C (at 4 mmHg) | [2][3][9] |

| Density | 1.017 g/mL at 25 °C | [3][9] |

| Refractive Index (n20/D) | 1.626 | [3][9] |

| Flash Point | 98.9 °C (210.0 °F) - closed cup | [3] |

| Storage Temperature | 2-8°C | [3][9] |

| CAS Number | 1520-21-4 | [6][9] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and a representative protocol for its polymerization.

A common laboratory-scale synthesis of this compound involves the dehydration of 4-aminophenylethanol.

Materials:

-

4-Aminophenylethanol

-

Potassium hydroxide (KOH)

-

Ether (anhydrous)

-

Dry ice-acetone bath

-

Nitrogen gas source

Procedure:

-

In a reaction vessel suitable for heating under reduced pressure, combine 9.2 g of 4-aminophenylethanol with 8.8 g of potassium hydroxide.

-

Establish a nitrogen atmosphere and reduce the pressure to approximately 6 mm Hg.

-

Heat the mixture directly with the flame of a Bunsen burner. The product will distill from the reaction mixture.

-

Collect the distilled product in a receiving flask cooled with a dry ice-acetone bath.

-

Extract the collected distillate with anhydrous ether.

-

Dry the ether extract over solid KOH pellets and then filter the solution.

-

Evaporate the ether from the filtrate under reduced pressure to yield this compound (approximately 6.4 g).[3]

-

Characterize the final product using infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy to confirm its identity and purity.

This compound can be polymerized through various methods, including radical, cationic, or oxidative polymerization, to form poly(this compound) or P4VA. The following is a representative protocol for its free-radical polymerization.

Materials:

-

This compound (stabilizer may need to be removed prior to use)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Schlenk flask or similar reaction vessel

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Assemble the reaction glassware and ensure it is moisture-free by flame-drying under vacuum and backfilling with an inert gas (e.g., Argon).

-

To the Schlenk flask, add 5.0 g of this compound and 10 mL of anhydrous toluene under an inert atmosphere.

-

In a separate vial, dissolve a molar equivalent of 1 mol% of AIBN initiator relative to the monomer in a small amount of anhydrous toluene.

-

Add the AIBN solution to the monomer solution in the Schlenk flask.

-

Place the flask in a preheated oil bath at 70°C and stir the reaction mixture for 24 hours.

-

After the polymerization period, cool the reaction to room temperature. The solution will likely be viscous.

-

Precipitate the polymer by slowly adding the reaction mixture to a beaker containing approximately 200 mL of vigorously stirring methanol.

-

Collect the precipitated white polymer by filtration.

-

Wash the polymer with fresh methanol to remove any unreacted monomer and initiator residues.

-

Dry the poly(this compound) in a vacuum oven at 50°C to a constant weight.

-

Characterize the resulting polymer for its molecular weight and polydispersity using Gel Permeation Chromatography (GPC) and confirm its structure via NMR spectroscopy.

Mandatory Visualizations: Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. 4-ビニルアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1520-21-4 Cas No. | 4-Aminostyrene | Apollo [store.apolloscientific.co.uk]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis routes of 3-Vinylaniline [benchchem.com]

- 8. Surface modification using silanated poly(ethylene glycol)s - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

Theoretical Reactivity of 4-Vinylaniline: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Vinylaniline, also known as 4-aminostyrene, is a bifunctional monomer of significant interest in polymer chemistry and materials science. Its unique structure, featuring both a polymerizable vinyl group and a reactive aniline moiety, allows for the synthesis of functional polymers with tailored electronic, optical, and biological properties. Understanding the theoretical underpinnings of its reactivity is paramount for designing novel materials and predicting their behavior in various applications, including drug delivery systems, biosensors, and conductive polymers. This guide provides a comprehensive overview of the theoretical studies on the reactivity of this compound, supported by experimental protocols and data-driven visualizations.

Theoretical Reactivity Analysis

The reactivity of this compound is governed by the electronic interplay between the aromatic ring, the amino group, and the vinyl substituent. Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the molecule's electronic structure and reactivity.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a cornerstone in predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[1][2] For this compound, the HOMO is predominantly localized on the aniline ring and the amino group, indicating its nucleophilic character. The LUMO, conversely, is distributed over the vinyl group and the aromatic ring, highlighting its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and reactivity.[3]

A simplified representation of the frontier molecular orbitals and their role in electrophilic and nucleophilic reactions is presented below.

Electrostatic Potential (ESP) Map

The electrostatic potential map provides a visual representation of the charge distribution within a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).[4][5] For this compound, the ESP map would show a high electron density (negative potential) around the nitrogen atom of the amino group and on the aromatic ring, particularly at the ortho positions relative to the amino group. This confirms the aniline moiety as the primary site for electrophilic attack. Conversely, the vinyl group would exhibit a lower electron density, making it susceptible to nucleophilic addition.

Quantitative Reactivity Data

| Property | Value | Source |

| Molecular Weight | 119.16 g/mol | [1] |

| Density | 1.017 g/mL at 25 °C | [6] |

| Refractive Index (n20/D) | 1.626 | [6] |

| Topological Polar Surface Area (TPSA) | 26.02 Ų | [7] |

| logP (predicted) | 1.91 | [7] |

Table 1: Physicochemical Properties of this compound

| Parameter | 4-Aminostyrene with 4-Nitrostyrene | 4-Aminostyrene with 2,4-Dinitrostyrene |

| Rate Constant (k) | 3.01 × 10⁻³ s⁻¹ | 1.47 × 10⁻³ s⁻¹ |

| Half-life (t₁/₂) | 230.23 s | 471.43 s |

| Activation Energy (Ea) | 59.31 kJ/mol | 67.43 kJ/mol |

| Enthalpy of Activation (ΔH) | 56.79 kJ/mol | 64.9 kJ/mol |

| Entropy of Activation (ΔS) | -102.55 J mol⁻¹ deg⁻¹ | -100.41 J mol⁻¹ deg⁻¹ |

Table 2: Kinetic and Thermodynamic Parameters for the Copolymerization of 4-Aminostyrene with Nitrostyrenes.[8]

Reaction Mechanisms and Experimental Protocols

The dual functionality of this compound allows for a variety of chemical transformations, most notably polymerization reactions.

Polymerization Reactions

This compound can undergo polymerization via free-radical, anionic, and cationic mechanisms to form poly(this compound).[9]

Free-radical polymerization is a common method for polymerizing vinyl monomers.[10] The reaction is initiated by a radical species, which attacks the vinyl group of this compound, leading to a propagating radical chain.

Experimental Protocol: Free-Radical Polymerization of this compound

-

Materials: this compound (inhibitor removed), 2,2'-azobisisobutyronitrile (AIBN) (initiator), anhydrous toluene (solvent), methanol (non-solvent).

-

Procedure:

-

In a Schlenk flask, dissolve this compound and AIBN in anhydrous toluene.

-

Degas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 60-80°C for a specified time (e.g., 24 hours).

-

Cool the reaction mixture to room temperature.

-

Precipitate the polymer by slowly adding the viscous solution to a large excess of methanol with vigorous stirring.

-

Filter the polymer, wash with methanol, and dry under vacuum.

-

Anionic polymerization is initiated by a nucleophile, such as an organolithium reagent, which adds to the vinyl group of this compound to form a propagating carbanion.[11] This method can produce polymers with well-defined molecular weights and narrow molecular weight distributions, often referred to as "living" polymerization.[12]

Experimental Protocol: Anionic Polymerization of this compound

-

Materials: this compound (rigorously purified and dried), n-butyllithium (n-BuLi) (initiator), anhydrous tetrahydrofuran (THF) (solvent), degassed methanol (terminating agent).

-

Procedure:

-

Assemble a flame-dried glass reactor under high vacuum or in a glovebox.

-

Add anhydrous THF to the reactor and cool to -78°C.

-

Add the purified this compound to the cold THF.

-

Initiate the polymerization by adding a calculated amount of n-BuLi solution dropwise.

-

Allow the polymerization to proceed at -78°C for a specific time (e.g., 1-2 hours).

-

Terminate the reaction by adding degassed methanol.

-

Precipitate the polymer in a non-solvent like hexane, filter, and dry under vacuum.

-

Cationic polymerization is initiated by an electrophile, such as a strong Lewis acid, which attacks the vinyl group to generate a propagating carbocation.

Experimental Protocol: Cationic Polymerization of this compound

-

Materials: this compound (purified and dried), boron trifluoride etherate (BF₃·OEt₂) (initiator), anhydrous dichloromethane (DCM) (solvent), methanol (quenching agent).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve this compound in anhydrous DCM and cool to 0°C.

-

Initiate the polymerization by adding a small amount of BF₃·OEt₂.

-

Stir the reaction at 0°C for a specific time (e.g., 1 hour).

-

Quench the polymerization by adding methanol.

-

Precipitate the polymer in a large excess of a non-solvent like diethyl ether.

-

Filter the polymer and dry under vacuum.

-

General Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and characterization of poly(this compound).

Conclusion

The reactivity of this compound is a rich and multifaceted subject with significant implications for materials science and drug development. Theoretical studies, particularly DFT and FMO theory, provide a robust framework for understanding and predicting its behavior in chemical reactions. This guide has synthesized the available theoretical data and provided detailed experimental protocols to empower researchers in their exploration of this versatile monomer. Further dedicated computational studies on this compound will undoubtedly uncover new insights and pave the way for the rational design of next-generation functional polymers.

References

- 1. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Challenges for Kinetics Predictions via Neural Network Potentials: A Wilkinson’s Catalyst Case - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound | High Purity Reagent | RUO [benchchem.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 9. polysciences.com [polysciences.com]

- 10. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 11. Scholars@Duke publication: Comparison of reaction barriers in energy and free energy for enzyme catalysis [scholars.duke.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Discovery and History of 4-Aminostyrene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminostyrene, also known as 4-vinylaniline, is a versatile organic monomer with the chemical formula C₈H₉N. Its structure, featuring a vinyl group attached to an aniline ring, makes it a valuable building block in polymer science and a precursor for a variety of functional materials. This technical guide provides a comprehensive overview of the discovery, historical development, and evolving applications of 4-aminostyrene, with a focus on its synthesis and chemical properties.

Historical Context and Discovery

The precise moment of the first synthesis of 4-aminostyrene is not definitively documented in readily available historical records. However, its origins can be traced back to the burgeoning field of organic chemistry in the late 19th and early 20th centuries, a period marked by intense investigation into the derivatives of aniline and styrene. Aniline, first isolated in 1826, became the cornerstone of the synthetic dye industry. The study of aniline and its derivatives was a major focus of chemical research throughout the latter half of the 19th century.

While a singular "discovery" paper for 4-aminostyrene has not been identified, its synthesis would have been a logical extension of the extensive research into functionalized styrenes and anilines during that era. Early methods for introducing a vinyl group to an aromatic ring were being explored, and the reduction of a corresponding nitro compound was a well-established synthetic strategy. It is highly probable that 4-aminostyrene was first prepared and characterized in a laboratory focused on the synthesis of novel monomers or dye precursors, with its existence likely predating its first major documented applications.

Evolution of Synthetic Methodologies

The synthesis of 4-aminostyrene has evolved over the years, with various methods being developed to improve yield, purity, and scalability. The primary synthetic strategies can be categorized into three main historical and methodological periods.

Early Synthetic Approaches: Reduction of 4-Nitrostyrene

One of the earliest and most logical routes to 4-aminostyrene is through the reduction of 4-nitrostyrene. This method leverages the well-established chemistry of reducing aromatic nitro compounds to their corresponding amines.

Reaction Pathway:

Figure 1: General reaction scheme for the synthesis of 4-aminostyrene via the reduction of 4-nitrostyrene.

Experimental Protocol (Conceptual Early 20th Century Method):

A detailed protocol from a specific early 20th-century publication is not available. However, a representative procedure based on common laboratory practices of the era would have likely involved the following steps:

-

Dissolution: 4-Nitrostyrene would be dissolved in a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Reduction: A reducing agent, such as iron filings or tin(II) chloride, would be added to the solution, followed by the slow addition of a strong acid like hydrochloric acid. The reaction mixture would be heated to facilitate the reduction.

-

Neutralization and Extraction: After the reaction was complete, the mixture would be cooled and neutralized with a base, such as sodium hydroxide or sodium carbonate, to precipitate the iron or tin hydroxides and liberate the free amine. The 4-aminostyrene would then be extracted into an organic solvent like diethyl ether.

-

Purification: The ethereal solution would be dried over an anhydrous salt (e.g., sodium sulfate) and the solvent evaporated. The crude 4-aminostyrene would then be purified by distillation under reduced pressure to prevent polymerization.

Quantitative Data (Illustrative):

| Parameter | Value |

| Starting Material | 4-Nitrostyrene |

| Reducing Agent | Iron filings and Hydrochloric Acid |

| Theoretical Yield | Based on starting material |

| Actual Yield | 60-70% (Estimated for early methods) |

| Melting Point | 23-24 °C |

| Boiling Point | 98-100 °C at 4 mmHg |

Mid-20th Century and Beyond: Dehydration of Amino-Substituted Phenyl Alcohols

With the development of more sophisticated synthetic techniques, alternative routes to 4-aminostyrene emerged. One notable method involves the dehydration of a corresponding amino-substituted phenyl alcohol, such as p-aminophenylethanol.

Reaction Pathway:

Figure 2: Synthesis of 4-aminostyrene through the dehydration of p-aminophenylethanol.

Experimental Protocol (Adapted from mid-20th century literature):

A common procedure involves the base-catalyzed dehydration of p-aminophenylethanol.

-

Mixing: p-Aminophenylethanol is mixed with a strong base, such as potassium hydroxide (KOH) pellets.

-

Heating under Reduced Pressure: The mixture is heated under a nitrogen atmosphere and reduced pressure. The heat facilitates the elimination of water to form the vinyl group.

-

Collection: The 4-aminostyrene product is distilled from the reaction mixture and collected in a cooled receiver.

-

Purification: The collected distillate is then purified by a second distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Material | p-Aminophenylethanol |

| Reagent | Potassium Hydroxide (KOH) |

| Reported Yield | ~70-80% |

| Purity | Typically >95% after double distillation |

Modern Synthetic Methods

Contemporary organic synthesis offers a wider array of methods for preparing 4-aminostyrene, often with higher yields and selectivity. These include palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille couplings, which allow for the direct formation of the carbon-carbon bond of the vinyl group.

Physicochemical Properties

4-Aminostyrene is a colorless to pale yellow liquid or low-melting solid with a characteristic amine-like odor. It is sparingly soluble in water but soluble in common organic solvents.

Table of Physical Properties:

| Property | Value |

| Molecular Weight | 119.16 g/mol |

| Melting Point | 23-24 °C |

| Boiling Point | 213-214 °C (at 760 mmHg) |

| 98-100 °C (at 4 mmHg) | |

| Density | 1.017 g/mL at 25 °C |

| Refractive Index | 1.626 at 20 °C |

Historical and Modern Applications

The primary application of 4-aminostyrene throughout its history has been as a monomer in the synthesis of functional polymers.

Early Applications:

-

Dye Intermediates: The amino group on the styrene backbone provided a reactive handle for the synthesis of azo dyes and other chromophores within a polymer matrix.

-

Modified Resins: Early research explored the incorporation of 4-aminostyrene into polystyrene backbones to modify the properties of the resulting resins, such as adhesion and chemical reactivity.

Modern Applications:

The unique combination of a polymerizable vinyl group and a reactive amino group has led to a wide range of modern applications for 4-aminostyrene and its polymers.

-

Conductive Polymers: Poly(4-aminostyrene) can be chemically or electrochemically oxidized to form conductive polymers, which are of interest for applications in electronics, sensors, and antistatic coatings.

-

Biosensors and Biomedical Applications: The amino groups on the surface of poly(4-aminostyrene) can be used to immobilize biomolecules such as enzymes and antibodies. This has led to the development of biosensors and other biomedical devices.

-

Adhesives and Coatings: The incorporation of 4-aminostyrene into polymer formulations can enhance adhesion to various substrates and provide a means for cross-linking, thereby improving the mechanical and chemical resistance of coatings and adhesives.

-

Drug Delivery: The pH-responsive nature of poly(4-aminostyrene) makes it a candidate for controlled drug delivery systems.

Workflow for Polymerization and Functionalization:

Figure 3: A generalized workflow illustrating the polymerization of 4-aminostyrene and subsequent functionalization of the resulting polymer.

Conclusion

4-Aminostyrene, a molecule likely first synthesized in the early days of modern organic chemistry, has evolved from a laboratory curiosity to a valuable monomer in materials science. While the exact details of its discovery remain to be unearthed from the annals of chemical history, the development of its synthesis has mirrored the progress of organic chemistry itself. Its unique bifunctional nature continues to inspire the development of novel polymers with a wide range of applications, from advanced electronics to innovative biomedical technologies, ensuring its continued importance in the field of chemical sciences.

An In-depth Technical Guide on the Free Radical Polymerization of 4-Vinylaniline

This technical guide provides a comprehensive overview of the core principles and practical aspects of the free radical polymerization of 4-vinylaniline (also known as 4-aminostyrene). Tailored for researchers, scientists, and drug development professionals, this document delves into the polymerization mechanism, offers a detailed experimental protocol, and outlines essential characterization techniques for the resulting polymer, poly(this compound).

Introduction

This compound is a bifunctional monomer featuring a polymerizable vinyl group and a reactive primary amine on a phenyl ring.[1] This unique structure makes it a valuable building block for the synthesis of functional polymers. The resulting poly(this compound) possesses pendant amine groups that can be readily modified for a variety of advanced applications, including the development of drug delivery systems, biosensors, and conductive materials. Free radical polymerization is a widely utilized and robust method for synthesizing poly(this compound).[2] This guide will focus on the intricacies of this polymerization technique.

Mechanism of Free Radical Polymerization

The free radical polymerization of this compound follows a well-established chain reaction mechanism consisting of three main stages: initiation, propagation, and termination.[2][3] A common thermal initiator for this process is 2,2'-azobisisobutyronitrile (AIBN).[4]

Initiation

The polymerization process is triggered by the generation of free radicals from an initiator molecule. In the case of AIBN, this occurs through thermal decomposition. These highly reactive species then attack a this compound monomer to create a monomer radical.

-

Initiator Decomposition: Upon heating, AIBN decomposes to yield two 2-cyano-2-propyl radicals and a molecule of nitrogen gas.[5]

-

Monomer Activation: A 2-cyano-2-propyl radical adds to the vinyl group of a this compound monomer, forming a resonance-stabilized benzylic radical.

Propagation

The newly formed monomer radical rapidly adds to the double bond of another this compound monomer. This step is repeated successively, leading to the growth of the polymer chain.

Termination

The growth of polymer chains is ultimately halted through termination reactions, where two growing radical chains annihilate each other. The primary termination mechanisms are:

-

Combination: Two growing polymer chains combine at their radical ends to form a single, longer polymer chain.[2]

-

Disproportionation: A hydrogen atom is transferred from one growing chain to another. This results in the formation of two terminated polymer chains, one with a saturated end and the other with an unsaturated end group.[3]

Role of the Amine Group

The presence of the primary amine group in this compound can influence the polymerization process. For instance, under specific conditions, such as in the presence of benzyl halides, 4-aminostyrene has been observed to undergo spontaneous polymerization.[6] The amine functionality could also potentially engage in chain transfer reactions, which would terminate a growing polymer chain while initiating a new one, thereby influencing the molecular weight distribution of the final polymer.

Experimental Protocol for Free Radical Polymerization

The following is a representative experimental protocol for the free radical polymerization of this compound, adapted from a procedure for a structurally similar vinyl monomer.[7]

Materials

-

This compound (monomer)

-

2,2'-Azobisisobutyronitrile (AIBN) (initiator), recrystallized from methanol

-

Anhydrous N,N-Dimethylformamide (DMF) (solvent)

-

Methanol (non-solvent for precipitation)

-

Tetrahydrofuran (THF) (for polymer dissolution)

-

High-purity nitrogen or argon gas

Equipment

-

Schlenk flask equipped with a magnetic stir bar

-

Schlenk line for operations under inert atmosphere

-

Constant temperature oil bath with a magnetic stirrer

-

Standard laboratory glassware

-

Filtration apparatus

Polymerization Procedure

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound (e.g., 1.0 g, 8.39 mmol) and AIBN (e.g., 0.028 g, 0.17 mmol, for a monomer-to-initiator ratio of 50:1).

-

Solvent Addition: Add anhydrous DMF (e.g., 5 mL) to the flask to dissolve the monomer and initiator.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization.

-

Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir the mixture for 24 hours.

-

Isolation: Terminate the reaction by cooling the flask in an ice bath. Precipitate the polymer by slowly adding the reaction mixture to a large volume of stirred methanol (e.g., 100 mL).

-

Purification: Collect the polymer by filtration. For further purification, dissolve the polymer in a minimal amount of THF and re-precipitate it in methanol. Repeat this process twice.

-

Drying: Dry the purified polymer under vacuum at 40-50 °C to a constant weight.

Data Presentation

While specific quantitative data for the free radical polymerization of this compound is not extensively available in the literature, the following table provides representative data from the polymerization of a related vinyl monomer to illustrate typical results.

| Entry | Monomer:Initiator Ratio | Solvent | Temperature (°C) | Time (h) | Conversion (%) | M_n ( g/mol ) | M_w ( g/mol ) | PDI (M_w/M_n) |

| 1 | 20:1 | THF | 70 | 24 | 96 | 19,200 | 86,000 | 4.48 |

| 2 | 40:1 | DMF | 90 | 20 | 27 | 1,100 | 1,500 | 1.38 |

| Data is for the polymerization of a BN-vinylbiphenyl monomer and is intended for illustrative purposes.[7] | ||||||||

| M_n: Number-average molecular weight; M_w: Weight-average molecular weight; PDI: Polydispersity index. |

Characterization of Poly(this compound)

The synthesized poly(this compound) should be thoroughly characterized to confirm its chemical structure, determine its molecular weight, and assess its thermal properties.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the polymerization, the FTIR spectrum of the polymer should show the disappearance of the characteristic vinyl C=C stretching vibration (around 1630 cm⁻¹) of the monomer.[8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed structure of the polymer. Successful polymerization is indicated by the disappearance of the sharp signals corresponding to the vinyl protons of the monomer and the appearance of broad signals characteristic of the polymer backbone.[9]

-

Gel Permeation Chromatography (GPC): GPC is the standard technique for determining the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI) of the polymer.[10]

-

Differential Scanning Calorimetry (DSC): DSC is used to measure the glass transition temperature (T_g) of the polymer, a key parameter for understanding its thermal and mechanical properties.[11]

Visualizations

Caption: Mechanism of the free radical polymerization of this compound.

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

References

- 1. 4-Aminostyrene | C8H9N | CID 73700 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pslc.ws [pslc.ws]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Synthesis of Poly(para-aminostyrene) from 4-Chloromethyl Styrene Homopolymer and Its Styrene Copolymer [jips.ippi.ac.ir]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. FTIR, Raman and NMR spectroscopic and DFT theoretical studies on poly(N-vinylimidazole) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. lcms.cz [lcms.cz]

Methodological & Application

Synthesis of Poly(4-vinylaniline) via Radical Polymerization: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(4-vinylaniline) (PVAm), also known as poly(4-aminostyrene), is a versatile functional polymer with significant potential in various scientific and biomedical fields. Its primary amine functionalities along the polymer backbone make it an attractive candidate for applications in drug delivery, gene therapy, biosensing, and as a precursor for more complex polymer architectures. This document provides detailed application notes and experimental protocols for the synthesis of poly(this compound) via conventional free-radical polymerization, a widely accessible and straightforward method.

Introduction

The synthesis of well-defined functional polymers is crucial for the advancement of materials science and pharmaceutical development. Poly(this compound) is of particular interest due to the reactive nature of its pendant aniline groups, which can be readily modified post-polymerization. Radical polymerization offers a robust and scalable method for the synthesis of PVAm. This protocol details the synthesis using 2,2'-azobis(2-methylpropionitrile) (AIBN) as a thermal initiator.

Applications

Poly(this compound) and its derivatives have been explored for a range of applications, including:

-

Drug and Gene Delivery: The primary amine groups can be protonated at physiological pH, allowing for electrostatic interactions with negatively charged molecules like DNA and RNA, facilitating the formation of polyplexes for gene delivery.

-

Conductive Polymers: The aniline moiety can be oxidized to form conductive polymers, making PVAm a precursor for materials used in sensors and electronic devices.[1]

-

Bioconjugation: The amine groups provide reactive sites for the covalent attachment of biomolecules, such as peptides, proteins, and targeting ligands.

-

Surface Modification: PVAm can be grafted onto surfaces to alter their properties, for example, to enhance biocompatibility or to introduce specific functionalities.[1]

-

Crosslinking Agent: The vinyl group allows it to be used as a crosslinking agent in the production of resins and adhesives.[1]

Experimental Protocols

Materials and Equipment

-

This compound (4-aminostyrene), inhibitor-free

-

2,2'-Azobis(2-methylpropionitrile) (AIBN)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Methanol

-

Schlenk flask or round-bottom flask with a condenser

-

Magnetic stirrer and stir bar

-

Oil bath or heating mantle with temperature control

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Filtration apparatus

Protocol 1: Free-Radical Polymerization of this compound

This protocol describes the synthesis of poly(this compound) using AIBN as the initiator in DMF.

Procedure:

-

Monomer and Initiator Preparation: In a clean, dry Schlenk flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 41.9 mmol) in anhydrous DMF (e.g., 20 mL).

-

Add the AIBN initiator (e.g., 0.069 g, 0.419 mmol, 1 mol% relative to the monomer) to the solution.

-

Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

-

Polymerization: After the final thaw cycle, backfill the flask with an inert gas (nitrogen or argon). Place the flask in a preheated oil bath at 70 °C.

-

Allow the reaction to proceed with vigorous stirring for 24 hours. The solution will become more viscous as the polymer forms.

-

Termination and Precipitation: After 24 hours, terminate the polymerization by cooling the reaction mixture to room temperature and exposing it to air.

-

Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol (e.g., 400 mL), while stirring vigorously. This will cause the polymer to precipitate.

-

Purification: Continue stirring the suspension for 30 minutes to ensure complete precipitation. Collect the precipitated polymer by vacuum filtration.

-

Wash the polymer cake with fresh methanol (e.g., 3 x 50 mL) to remove any unreacted monomer, initiator fragments, and residual solvent.

-

Drying: Dry the purified poly(this compound) in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation

The following tables summarize representative quantitative data for the radical polymerization of this compound. Actual results may vary depending on specific experimental conditions.

Table 1: Reaction Parameters for the Synthesis of Poly(this compound)

| Parameter | Value |

| Monomer | This compound |

| Initiator | AIBN |

| Monomer to Initiator Molar Ratio | 100:1 |

| Solvent | Anhydrous DMF |

| Reaction Temperature | 70 °C |